Cas no 1480-90-6 (2-fluoro-1,7-dihydro-6H-Purin-6-one)

2-fluoro-1,7-dihydro-6H-Purin-6-one 化学的及び物理的性質
名前と識別子
-
- 2-fluoro-1,7-dihydro-6H-Purin-6-one
- hypoxanthine, 2-fluoro-
- 2-fluoro-hypoxanthine
- 2-fluoro-7H-purin-6-ol
-
- MDL: MFCD31728874
- インチ: InChI=1S/C5H3FN4O/c6-5-9-3-2(4(11)10-5)7-1-8-3/h1H,(H2,7,8,9,10,11)
- InChIKey: YTHFUVWHVNGBAA-UHFFFAOYSA-N
- ほほえんだ: C1=NC2=C(N1)N=C(F)N=C2O
計算された属性
- せいみつぶんしりょう: 154.02919
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 11
- 回転可能化学結合数: 0
じっけんとくせい
- PSA: 70.14
2-fluoro-1,7-dihydro-6H-Purin-6-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1004060-5g |
2-fluoro-3,7-dihydropurin-6-one |
1480-90-6 | 95% | 5g |
$1250 | 2025-02-21 | |
eNovation Chemicals LLC | D405406-5g |
2-fluoro-1,7-dihydro-6H-Purin-6-one |
1480-90-6 | 97% | 5g |
$1730 | 2025-02-18 | |
eNovation Chemicals LLC | D405406-5g |
2-fluoro-1,7-dihydro-6H-Purin-6-one |
1480-90-6 | 97% | 5g |
$1730 | 2025-02-27 | |
eNovation Chemicals LLC | Y1004060-5g |
2-fluoro-3,7-dihydropurin-6-one |
1480-90-6 | 95% | 5g |
$1250 | 2025-02-28 | |
eNovation Chemicals LLC | D405406-1g |
2-fluoro-1,7-dihydro-6H-Purin-6-one |
1480-90-6 | 97% | 1g |
$1390 | 2025-02-27 | |
eNovation Chemicals LLC | D405406-5g |
2-fluoro-1,7-dihydro-6H-Purin-6-one |
1480-90-6 | 97% | 5g |
$1730 | 2024-07-28 | |
Advanced ChemBlocks | M15171-250MG |
2-Fluoro-hypoxanthine |
1480-90-6 | 97% | 250MG |
$305 | 2023-09-15 | |
Advanced ChemBlocks | M15171-1G |
2-Fluoro-hypoxanthine |
1480-90-6 | 97% | 1G |
$790 | 2023-09-15 | |
eNovation Chemicals LLC | Y1004060-5g |
2-fluoro-3,7-dihydropurin-6-one |
1480-90-6 | 95% | 5g |
$960 | 2024-07-24 | |
eNovation Chemicals LLC | D405406-1g |
2-fluoro-1,7-dihydro-6H-Purin-6-one |
1480-90-6 | 97% | 1g |
$1390 | 2024-07-28 |
2-fluoro-1,7-dihydro-6H-Purin-6-one 関連文献
-
Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
-
Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
-
Chantal T. Falzon,Ilhyong Ryu,Carl H. Schiesser Chem. Commun., 2002, 2338-2339
-
Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
-
Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
-
Yinsong Si,Zongzhao Sun,Limin Huang,Min Chen,Limin Wu J. Mater. Chem. A, 2019,7, 8952-8959
-
Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
-
Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
-
10. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
2-fluoro-1,7-dihydro-6H-Purin-6-oneに関する追加情報
2-Fluoro-1,7-Dihydro-6H-Purin-6-One: A Comprehensive Overview
The compound with CAS No. 1480-90-6, commonly referred to as 2-fluoro-1,7-dihydro-6H-purin-6-one, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the purine derivatives family, which are well-known for their diverse biological activities. The purinone core of this molecule serves as a scaffold for various functional groups, making it a valuable substrate for further chemical modifications and biological evaluations.
Recent studies have highlighted the potential of 2-fluoro-1,7-dihydro-6H-purin-6-one as a promising lead compound in drug discovery. Its unique structure, featuring a fluorine atom at the 2-position and a ketone group at the 6-position, contributes to its intriguing chemical properties. Researchers have explored its ability to interact with various biological targets, including enzymes and receptors, which are critical in disease pathways such as cancer and inflammation.
One of the most notable advancements involving this compound is its role in antitumor research. Scientists have demonstrated that 2-fluoro-1,7-dihydro-6H-purin-6-one exhibits selective cytotoxicity against cancer cells while sparing normal cells. This selective activity suggests that it could serve as a basis for developing targeted therapies with reduced side effects. Furthermore, its ability to modulate key signaling pathways involved in tumor growth and metastasis has been extensively documented in recent publications.
In addition to its antitumor properties, 2-fluoro-1,7-dihydro-6H-purin-6-one has shown potential in antiviral applications. Studies have revealed that this compound can inhibit viral replication by targeting essential viral enzymes. This discovery has opened new avenues for the development of antiviral agents, particularly against emerging pathogens where conventional treatments are limited.
The synthesis of 2-fluoro-1,7-dihydro-6H-purin-6-one has also been optimized in recent years. Researchers have developed efficient synthetic routes that utilize environmentally friendly reagents and conditions. These advancements not only enhance the scalability of production but also align with the growing demand for sustainable chemical processes in the pharmaceutical industry.
From a structural perspective, the purinone framework of this compound provides a versatile platform for further modifications. Chemists have explored substituent effects by introducing various groups at different positions of the purine ring. These studies have provided valuable insights into the relationship between structure and function, paving the way for rational drug design.
Moreover, computational studies have played a pivotal role in understanding the molecular interactions of 2-fluoro-1,7-dihydro-6H-purin-6-one with biological targets. Advanced modeling techniques have enabled researchers to predict binding affinities and optimize molecular properties for improved therapeutic outcomes.
In conclusion, 2-fluoro-1,7-dihydro-6H-purin-6-one (CAS No. 1480-90) is a compelling molecule with significant potential in drug discovery and development. Its unique chemical structure, coupled with its diverse biological activities, positions it as a valuable tool in advancing medical research. As ongoing studies continue to uncover new insights into its properties and applications, this compound is poised to make meaningful contributions to the field of medicinal chemistry.
1480-90-6 (2-fluoro-1,7-dihydro-6H-Purin-6-one) 関連製品
- 1695478-81-9(4-fluoro-2-(hydrazinylmethyl)benzonitrile)
- 1255529-23-7(Ent-Edoxaban)
- 2172169-67-2(4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxybutanamido-3-methoxybutanoic acid)
- 2098077-47-3(2-Azido-1-(3-ethoxy-4-methoxypyrrolidin-1-yl)ethan-1-one)
- 1515424-40-4(1-(2-isocyanatopropan-2-yl)-4-(trifluoromethyl)benzene)
- 1905830-34-3(N-(2-ethylphenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide)
- 1871083-50-9((3-Bromo-5-methylphenyl)-4-thiomorpholinylmethanone)
- 926268-51-1(3-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxypropanoic Acid)
- 1052552-43-8((2-Butyl-1-benzofuran-3-yl)methyl(methyl)amine Hydrochloride)
- 1186195-24-3(3,5-Difluoro-4-methoxypyridine)




